1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide
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Overview
Description
1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazine is a heterocyclic compound containing a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, introduction of the methoxyphenyl group, and subsequent functionalization to introduce the morpholinopiperidine and carboxamide groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, organometallic reagents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways within the body. This compound may act by binding to certain enzymes or receptors, thereby modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
1-(6-(2-methoxyphenyl)pyridazin-3-yl)-N-morpholinopiperidine-4-carboxamide can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring structure and may exhibit similar biological activities.
Morpholinopiperidine derivatives: Compounds containing the morpholinopiperidine moiety may have similar pharmacological properties.
Carboxamide derivatives: These compounds contain the carboxamide functional group and may have similar chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-morpholin-4-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-28-19-5-3-2-4-17(19)18-6-7-20(23-22-18)25-10-8-16(9-11-25)21(27)24-26-12-14-29-15-13-26/h2-7,16H,8-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDUSCBPIDGUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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